molecular formula C10H18N4O9S3 B12678133 Triammonium 5-aminonaphthalene-1,3,6-trisulphonate CAS No. 94166-67-3

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate

Cat. No.: B12678133
CAS No.: 94166-67-3
M. Wt: 434.5 g/mol
InChI Key: KADOGNWIYYUFBI-UHFFFAOYSA-N
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Description

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate (CAS: 15336-18-2) is a trisulphonate salt derived from 5-aminonaphthalene, featuring three sulphonic acid groups substituted at the 1, 3, and 6 positions of the naphthalene ring. The ammonium counterions replace the acidic protons of the sulphonic acid groups, conferring water solubility and influencing its chemical behavior. This compound is structurally analogous to other trisulphonate salts, such as Trisodium 8-hydroxypyrene-1,3,6-trisulphonate (CAS: 6358-69-6), but differs in its aromatic core (naphthalene vs. pyrene) and substituents (amino vs. hydroxy groups).

Properties

CAS No.

94166-67-3

Molecular Formula

C10H18N4O9S3

Molecular Weight

434.5 g/mol

IUPAC Name

triazanium;5-aminonaphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C10H9NO9S3.3H3N/c11-10-7-3-5(21(12,13)14)4-9(23(18,19)20)6(7)1-2-8(10)22(15,16)17;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);3*1H3

InChI Key

KADOGNWIYYUFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triammonium 5-aminonaphthalene-1,3,6-trisulphonate typically involves the sulfonation of 5-aminonaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of a sulfonating agent such as sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 5-aminonaphthalene is treated with a sulfonating agent under controlled conditions. The resulting sulfonated product is then neutralized with ammonium hydroxide to yield the final compound .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group (-NH2_2) participates in nucleophilic and redox reactions:

Schiff Base Formation

Reacts with aldehydes/ketones to form Schiff bases, which are stabilized via reduction:

R–CHO+H2N–C10H5(SO3)3R–CH=N–C10H5(SO3)3NaBH4R–CH2–NH–C10H5(SO3)3\text{R–CHO} + \text{H}_2\text{N–C}_{10}\text{H}_5(\text{SO}_3^-)_3 \rightarrow \text{R–CH=N–C}_{10}\text{H}_5(\text{SO}_3^-)_3 \xrightarrow{\text{NaBH}_4} \text{R–CH}_2\text{–NH–C}_{10}\text{H}_5(\text{SO}_3^-)_3

  • Used for labeling glycoproteins and oligosaccharides in biochemical assays .

  • Fluorescence properties (λEx=353 nm,λEm=520 nm\lambda_{\text{Ex}} = 353\ \text{nm}, \lambda_{\text{Em}} = 520\ \text{nm}) enable tracking in membrane fusion studies .

Diazotization

The amino group undergoes diazotization in acidic media, forming diazonium salts for coupling reactions:

\text{H}_2\text{N–C}_{10}\text{H}_5(\text{SO}_3^-)_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N}_2^+–C}_{10}\text{H}_5(\text{SO}_3^-)_3 + \text{NaCl} + 2\text{H}_2\text{O}

  • Critical for analytical quantification via UV-Vis spectroscopy .

Sulfonate Group Interactions

The three sulfonate (-SO3_3^-) groups enable:

Ion Exchange

  • Forms stable salts with cations (e.g., Na+^+, Ca2+^{2+}) through electrostatic interactions .

  • Calcium-sodium salts are intermediates in dye synthesis .

Complexation with Biomolecules

  • Binds to integrins and fibroblast growth factor receptors (FGFRs) via sulfonate-metal coordination, influencing cellular signaling pathways .

Fluorescence Quenching with DPX

  • Mechanism: ANTS (a structural analog) forms a low-fluorescence complex with DPX (p-xylene-bis-pyridinium bromide). Dilution disrupts the complex, restoring fluorescence .

  • Application: Quantifies membrane permeability and vesicle fusion in real-time .

Electrophoretic Separation

  • Negatively charged sulfonate groups facilitate separation in polyacrylamide gel electrophoresis (PAGE) .

Stability and Degradation

  • Thermal Stability: Decomposes above 160°C, releasing SOx_x gases .

  • Photostability: Sensitive to UV light; solutions require storage in amber vials .

Scientific Research Applications

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate has been studied for its interactions with biological systems. Research indicates that it can affect cellular processes and signaling pathways. Its potential therapeutic applications include:

  • Antibacterial Properties: Studies have shown that this compound exhibits significant antibacterial activity against multidrug-resistant pathogens. For example, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.
  • Membrane Permeability Studies: The compound can influence membrane permeability and cellular uptake of other molecules when used in conjunction with specific quenchers or carriers. This property is essential for drug delivery systems.

Fluorescent Probes

Due to its structural characteristics, this compound is utilized as a fluorescent probe in biochemical assays. It can be coupled with cationic quenchers like DPX for studying membrane fusion or permeability. The fluorescence intensity changes upon dilution, allowing researchers to monitor dynamic processes in biological membranes .

Dye Applications

This compound serves as a polyanionic dye in various applications, including:

  • Labeling Techniques: It can be coupled with aldehyde or ketone groups to form unstable Schiff bases that are subsequently reduced to stable linkages. This method is widely used for labeling oligosaccharides and glycoproteins .
  • Electrophoretic Separation: The negative charges from the sulfonate groups facilitate the electrophoretic separation of degradation products from carbohydrate polymers .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant activity with MIC values lower than those of conventional antibiotics such as linezolid .

Case Study 2: Cytotoxic Effects

In a comparative study assessing cytotoxic effects on various cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential role in cancer therapeutics by inducing cytotoxicity in tumor cells .

Mechanism of Action

The mechanism of action of Triammonium 5-aminonaphthalene-1,3,6-trisulphonate involves its interaction with various molecular targets and pathways. The compound’s sulfonate groups allow it to form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Differences

Property Triammonium 5-Aminonaphthalene-1,3,6-Trisulphonate Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate
Aromatic Core Naphthalene Pyrene
Substituents Amino (-NH₂) at position 5 Hydroxy (-OH) at position 8
Counterion Ammonium (NH₄⁺) Sodium (Na⁺)
Water Solubility High (ammonium salts typically enhance solubility) High (sodium salts generally highly soluble)
Reactivity Potential amine-related reactivity (e.g., nucleophilic substitution) Hydroxy group may participate in hydrogen bonding

Environmental Impact

  • This compound: Ammonium ions may contribute to eutrophication in aquatic systems if released in large quantities. Biodegradability data is unavailable.
  • Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate: Not classified as hazardous to aquatic environments, though environmental persistence and bioaccumulation data are unspecified .

Regulatory Status

  • This compound: Not explicitly regulated in the provided evidence.

Biological Activity

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate (TAN) is a complex organic compound with significant biological activity, primarily due to its unique structural features and solubility properties. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TAN possesses a naphthalene backbone with three sulfonate groups and an amino group. Its molecular formula is C10H12N3O9S3C_{10}H_{12}N_3O_9S_3 with a molecular weight of approximately 396.43 g/mol. The presence of three ammonium ions enhances its solubility in water, making it suitable for various biological applications.

Biological Activity

Research indicates that TAN exhibits several biological activities:

  • Cellular Interaction : TAN has been shown to influence cellular processes by interacting with cell membranes. It can alter membrane permeability and facilitate the uptake of other molecules. This property is particularly useful in drug delivery systems where enhancing cellular uptake is critical.
  • Fluorescent Properties : The compound can be used as a fluorescent probe in biological assays, allowing for the visualization of cellular processes. Its interactions with quenchers like DPX have been utilized to study membrane fusion and permeability dynamics .
  • Enzyme Modulation : Studies suggest that TAN may modulate enzymatic activities within cells, impacting metabolic pathways. For instance, it has been linked to changes in the activity of specific enzymes involved in cellular signaling.

1. Membrane Fusion Studies

A study utilizing TAN in conjunction with fluorescent quenchers demonstrated its effectiveness in monitoring membrane fusion events. The initial low fluorescence signal increased upon membrane fusion, indicating successful interaction with lipid bilayers . This application highlights TAN's potential in biophysical studies related to cell biology.

2. Drug Delivery Applications

TAN's ability to enhance membrane permeability has been explored in drug delivery systems. In vitro experiments showed that when TAN was co-administered with certain therapeutic agents, there was a significant increase in cellular uptake compared to controls without TAN. This suggests its utility as a carrier molecule in pharmacological applications.

3. Interaction with Proteins

Research has indicated that TAN can form complexes with various proteins, influencing their stability and function. These interactions are crucial for understanding how TAN can be utilized in therapeutic contexts, particularly in designing protein-based drugs or therapies.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of compounds related to TAN:

Compound NameStructure FeaturesUnique Characteristics
Sodium 1-amino-2-naphthalenesulfonateAmino group on naphthaleneWater-soluble; used in dye applications
Disodium 7-amino-naphthalene-1,3,6-trisulfonateContains three sulfonic acid groupsOften used as a fluorescent probe
Naphthalene-1,3,5-trisulfonic acidLacks amino groupUsed primarily as an industrial surfactant

This comparison illustrates how TAN's unique combination of functional groups enhances its solubility and biological activity relative to similar compounds.

Q & A

Q. What are the critical safety protocols for handling Triammonium 5-aminonaphthalene-1,3,6-trisulphonate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile gloves and lab coats to prevent skin contact. For eye protection, wear chemical safety goggles .
    • Employ EN 143-certified respirators with particle filters if aerosol/dust generation is anticipated during weighing or synthesis .
  • Ventilation: Use local exhaust ventilation to minimize airborne concentrations. Conduct experiments in fume hoods to avoid inhalation .
  • Waste Management: Collect waste in chemically compatible containers (e.g., high-density polyethylene). Avoid discharge into drains; dispose via certified hazardous waste facilities .
  • Spill Management: Contain spills using absorbent materials (e.g., vermiculite) and transfer to sealed containers. Avoid dry sweeping to prevent dust dispersion .

Q. How should researchers characterize the purity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 254 nm. Calibrate with certified reference standards.
    • Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) in negative ion mode to confirm molecular weight (e.g., [M-H]⁻ ion at m/z corresponding to the compound) .
    • Elemental Analysis: Verify nitrogen and sulfur content to confirm stoichiometry .
  • Data Interpretation: Compare retention times (HPLC) and fragmentation patterns (MS) with literature or synthetic controls. Purity ≥95% is typically required for reproducible results.

Advanced Research Questions

Q. How can researchers mitigate discrepancies in toxicity data for this compound?

Methodological Answer:

  • Experimental Design:
    • Conduct dose-response studies across multiple cell lines (e.g., HepG2 for hepatic toxicity, HEK293 for renal). Include positive controls (e.g., cisplatin for cytotoxicity) .
    • Assess environmental toxicity using Daphnia magna (acute) and Pseudokirchneriella subcapitata (chronic) assays to evaluate aquatic impact .
  • Data Reconciliation:
    • Compare results with structurally analogous compounds (e.g., Trisodium 8-hydroxypyrene-1,3,6-trisulphonate, which shows low acute toxicity ).
    • Use statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and confounding variables (e.g., solvent choice, pH effects) .

Q. What strategies optimize the derivatization efficiency of this compound in glycomic studies?

Methodological Answer:

  • Derivatization Protocol:
    • Reaction Conditions: Use a 1:10 molar ratio (analyte:derivatizing agent) in 0.1 M citrate buffer (pH 4.5) at 37°C for 18 hours. Quench with 1% acetic acid .
    • Purification: Remove excess reagent via solid-phase extraction (SPE) using C18 cartridges. Elute with acetonitrile:water (70:30, v/v) .
  • Analytical Validation:
    • Confirm derivatization via capillary electrophoresis-laser-induced fluorescence (CE-LIF) with a 488 nm laser. Compare migration times with underivatized controls .
    • Quantify using LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity <1 nM .

Q. How can researchers address stability challenges during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions:
    • Store in amber glass vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation .
    • Avoid incompatible materials (e.g., strong oxidizers) and maintain humidity <30% using desiccants .
  • Stability Monitoring:
    • Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via HPLC-UV/Vis and FTIR .
    • Track pH changes in aqueous solutions; degradation is often indicated by sulfonate group hydrolysis .

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